molecular formula C6H9NO3 B1349953 Methyl 4-isocyanatobutanoate CAS No. 27678-30-4

Methyl 4-isocyanatobutanoate

Cat. No.: B1349953
CAS No.: 27678-30-4
M. Wt: 143.14 g/mol
InChI Key: RFJYIMHSDXFLQF-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobutanoate (chemical formula: C₆H₉NO₃) is an ester derivative of butanoic acid containing a reactive isocyanate (-N=C=O) group at the terminal position. This compound is of significant interest in organic synthesis, particularly in polymer chemistry and pharmaceutical intermediates, due to the dual functionality of the ester and isocyanate groups. The isocyanate group enables nucleophilic addition reactions, while the methyl ester contributes to solubility in organic solvents and modulates reactivity.

Properties

IUPAC Name

methyl 4-isocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYIMHSDXFLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374779
Record name methyl 4-isocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27678-30-4
Record name methyl 4-isocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-isocyanatobutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with phosgene, followed by esterification with methanol. The reaction conditions typically require a controlled environment to handle phosgene safely, often conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to mitigate the hazards associated with phosgene gas. The process is scaled up with continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanatobutanoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Amines: React with the isocyanate group under mild conditions to form ureas.

    Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst to proceed efficiently.

    Water: Hydrolysis reactions typically occur under ambient conditions but can be accelerated with heat or acidic/basic catalysts.

Major Products Formed:

    Ureas: From reactions with amines.

    Carbamates: From reactions with alcohols.

    Amines and Carbon Dioxide: From hydrolysis.

Scientific Research Applications

Methyl 4-isocyanatobutanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of ureas and carbamates.

    Materials Science: Utilized in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.

    Biological Research:

    Medicinal Chemistry: Explored for the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The reactivity of methyl 4-isocyanatobutanoate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, through a mechanism involving the formation of a tetrahedral intermediate, which then collapses to form the final product (urea or carbamate). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

tert-Butyl 4-Isocyanatobutanoate ()

  • Molecular Formula: C₉H₁₅NO₃
  • Key Features :
    • The tert-butyl ester group imparts steric bulk, reducing reactivity compared to methyl esters.
    • Predicted collision cross-section (CCS) for [M+H]+: 142.2 Ų (indicative of a larger molecular size and lower volatility).
  • Applications : The tert-butyl group enhances stability, making this compound suitable for controlled-release formulations or stepwise syntheses requiring delayed reactivity .

Ethyl 4-Isocyanatobutyrate ()

  • Molecular Formula: C₇H₁₁NO₃
  • Key Features :
    • Ethyl ester balances reactivity and solubility, offering intermediate polarity between methyl and tert-butyl derivatives.
    • Predicted CCS for [M+H]+: 138.1 Ų (slightly smaller than tert-butyl but larger than methyl).
  • Applications : Preferred in reactions requiring moderate ester hydrolysis rates or solvent compatibility adjustments .

Methyl 4-Hydroxybutanoate ()

  • Molecular Formula : C₅H₁₀O₃
  • Key Features :
    • Replaces the isocyanate group with a hydroxyl (-OH), eliminating electrophilic reactivity but introducing hydrogen-bonding capability.
    • Lower molecular weight (118.13 g/mol ) and higher polarity compared to isocyanate analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Predicted CCS [M+H]+ (Ų) Key Reactivity Traits
This compound C₆H₉NO₃ 143.14 Methyl ester, isocyanate ~135–140 (estimated) High electrophilicity, fast reactions
tert-Butyl 4-isocyanatobutanoate C₉H₁₅NO₃ 185.22 tert-Butyl ester, isocyanate 142.2 Steric hindrance slows reactivity
Ethyl 4-isocyanatobutyrate C₇H₁₁NO₃ 157.17 Ethyl ester, isocyanate 138.1 Balanced reactivity and solubility
Methyl 4-hydroxybutanoate C₅H₁₀O₃ 118.13 Methyl ester, hydroxyl N/A Non-reactive, hydrogen-bonding

Biological Activity

Methyl 4-isocyanatobutanoate (MICB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on the biological activity, synthesis methods, and potential therapeutic applications of MICB.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group, which is known for its reactivity with nucleophiles. The structure can be represented as follows:

C5H9NO2\text{C}_5\text{H}_9\text{N}\text{O}_2

This compound features a methyl ester and an isocyanate group, which are critical for its biological interactions.

Synthesis of this compound

The synthesis of MICB typically involves the reaction of methyl 4-aminobutanoate with phosgene or another isocyanate precursor. The general synthetic route includes:

  • Preparation of Methyl 4-Aminobutanoate : This can be achieved through the reaction of butyric acid with methanol in the presence of ammonia.
  • Conversion to Isocyanate : The amino group is converted to an isocyanate using phosgene or a suitable reagent under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that MICB exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential as a lead compound for developing new antibiotics.

Bacterial Strain MIC (μg/mL)
Escherichia coli8
Staphylococcus aureus16

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that MICB exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Cell Line IC50 (μM)
MCF-710
A54915

The mechanism by which MICB exerts its biological effects appears to involve the disruption of cellular processes through covalent modification of nucleophilic sites in proteins and nucleic acids. This reactivity with biomolecules may lead to altered cellular signaling pathways, contributing to its antimicrobial and anticancer properties.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a prominent university demonstrated that MICB effectively inhibited biofilm formation in E. coli, suggesting its potential application in preventing infections associated with medical devices.
  • Cancer Research : Another study highlighted the use of MICB in combination therapy with established chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 4-isocyanatobutanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound typically involves introducing an isocyanate group to a methyl ester precursor. A feasible route starts with Methyl 4-aminobutanoate, which can undergo phosgenation (using triphosgene or diphosgene) under anhydrous conditions at 0–5°C. Key parameters include:

  • Reagent stoichiometry: A 1:1 molar ratio of amine to phosgene derivative minimizes side reactions like urea formation.
  • Solvent selection: Dichloromethane or THF ensures solubility while avoiding nucleophilic interference.
  • Temperature control: Exothermic reactions require strict cooling to prevent thermal decomposition .
    Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane) is critical for isolating high-purity product. Monitor progress with FT-IR (N=C=O stretch at ~2270 cm⁻¹) and NMR (disappearance of NH₂ signals at δ 1.5–2.0 ppm) .

Advanced: How can computational modeling predict the regioselectivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic and steric factors influencing reactivity. For example:

  • Electrophilicity analysis: The isocyanate group’s electrophilic carbon can be mapped using molecular electrostatic potential (MESP) surfaces to predict attack sites.
  • Transition state modeling: Compare activation energies for nucleophilic additions (e.g., with amines vs. alcohols) to determine kinetic vs. thermodynamic control.
    Validate predictions experimentally via competitive reactions (e.g., between benzylamine and methanol) monitored by LC-MS. Discrepancies between computational and empirical data may arise from solvent effects or implicit solvation models, necessitating iterative refinement of parameters .

Analytical: What spectroscopic techniques resolve conflicting data in characterizing this compound’s stability under varying pH conditions?

Methodological Answer:
Conflicting stability data often arise from hydrolysis kinetics. A multi-technique approach is recommended:

  • Real-time monitoring: Use UV-Vis spectroscopy (λ = 250–300 nm) to track isocyanate consumption in buffered solutions (pH 2–12).
  • Quantitative NMR: Integrate ¹H-NMR peaks of hydrolysis products (e.g., carbamic acid at δ 5.0–6.0 ppm) relative to the parent compound.
  • Mass spectrometry: High-resolution LC-MS identifies transient intermediates (e.g., methyl carbamate).
    Contradictions may stem from buffer composition interfering with measurements. For instance, phosphate buffers accelerate hydrolysis, while borate buffers stabilize the isocyanate. Always include control experiments without the compound to isolate matrix effects .

Safety: What are the critical safety protocols for handling this compound in aqueous reaction systems?

Methodological Answer:

  • Containment: Use sealed reactors with inert gas (N₂/Ar) purging to prevent moisture ingress, which triggers hydrolysis to toxic methyl carbamate.
  • Personal protective equipment (PPE): Butyl rubber gloves and full-face respirators (with organic vapor cartridges) are mandatory due to volatility and respiratory toxicity .
  • Waste management: Hydrolyze residual isocyanate with 10% aqueous ethanolamine before disposal. Confirm complete neutralization via FT-IR (absence of N=C=O peak) .

Data Analysis: How should researchers address inconsistencies in kinetic data for this compound’s reactions with thiols?

Methodological Answer:
Inconsistencies may arise from thiol oxidation or competing side reactions. Mitigation strategies include:

  • Pre-treatment of thiols: Purify via distillation or use antioxidants (e.g., BHT) to prevent disulfide formation.
  • Control for autocatalysis: Track reaction progress under inert and aerobic conditions to assess oxygen’s role.
  • Statistical validation: Apply Grubbs’ test to identify outliers and use Arrhenius plots to verify linearity across temperatures. Report both corrected and raw data in supplementary materials to enhance reproducibility .

Advanced: What strategies enable enantioselective synthesis of derivatives using this compound as a chiral building block?

Methodological Answer:

  • Chiral catalysts: Employ Lewis acids like Ti(OiPr)₄ with BINOL ligands to induce asymmetry during nucleophilic additions.
  • Dynamic kinetic resolution: Use lipases (e.g., Candida antarctica) in biphasic systems to selectively acylate one enantiomer.
    Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism. Note that solvent polarity significantly impacts selectivity; screen solvents like hexane/2-propanol mixtures .

Basic: How can researchers validate the purity of this compound batches for pharmacological assays?

Methodological Answer:

  • Chromatographic methods: Use GC-MS with a DB-5 column (30 m × 0.25 mm) and He carrier gas. Purity ≥98% is indicated by a single peak (retention time ~8.2 min).
  • Elemental analysis: Confirm %C, %H, and %N within ±0.3% of theoretical values (C₅H₇NO₃: C 44.44%, H 5.22%, N 10.37%).
  • Karl Fischer titration: Ensure water content <0.1% to prevent hydrolysis during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-isocyanatobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-isocyanatobutanoate

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